molecular formula C9H6F2N2O2 B13480984 2-(difluoromethyl)-2H-indazole-6-carboxylic acid

2-(difluoromethyl)-2H-indazole-6-carboxylic acid

Cat. No.: B13480984
M. Wt: 212.15 g/mol
InChI Key: CDEAVPJRDJLIGL-UHFFFAOYSA-N
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Description

2-(difluoromethyl)-2H-indazole-6-carboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique chemical and physical properties to the molecule, making it a valuable building block for the synthesis of various bioactive compounds and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group onto an indazole scaffold. One common method is the difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of bench-stable crystalline reagents like XtalFluor-M® and other non-ozone depleting difluorocarbene reagents . The process is optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethyl ketones, alcohols, aldehydes, and various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(difluoromethyl)-2H-indazole-6-carboxylic acid is unique due to its indazole core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and materials with specific desired properties .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

2-(difluoromethyl)indazole-6-carboxylic acid

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-2-1-5(8(14)15)3-7(6)12-13/h1-4,9H,(H,14,15)

InChI Key

CDEAVPJRDJLIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1C(=O)O)C(F)F

Origin of Product

United States

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